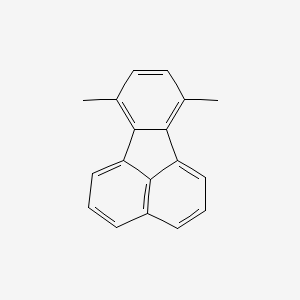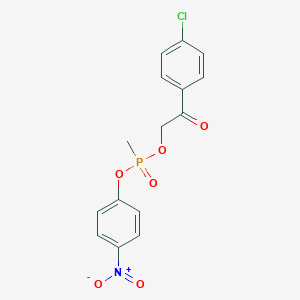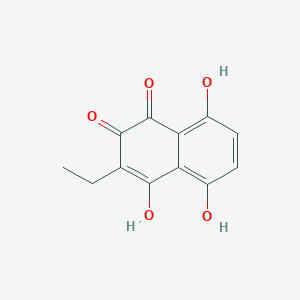![molecular formula C21H19NO2S2 B14711056 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene CAS No. 21299-21-8](/img/structure/B14711056.png)
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene is an organic compound with the molecular formula C21H19NO2S2 and a molecular weight of 381.519 g/mol It is characterized by the presence of a nitro group attached to a benzene ring, along with two benzylsulfanyl groups attached to a central carbon atom
Vorbereitungsmethoden
The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzaldehyde with benzyl mercaptan in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism by which 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfanyl groups can also participate in redox reactions, further contributing to the compound’s activity. Molecular targets and pathways involved include enzymes and receptors that are sensitive to oxidative stress and redox changes .
Vergleich Mit ähnlichen Verbindungen
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene can be compared with other similar compounds such as:
2-[Bis(benzylsulfanyl)methyl]-6-methoxyphenol: This compound has a similar structure but includes a methoxy group, which can alter its chemical reactivity and biological activity.
1-[Bis(benzylsulfonyl)methyl]-4-nitrobenzene:
The uniqueness of this compound lies in its combination of a nitro group and benzylsulfanyl groups, which provide a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
21299-21-8 |
|---|---|
Molekularformel |
C21H19NO2S2 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
1-[bis(benzylsulfanyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C21H19NO2S2/c23-22(24)20-13-11-19(12-14-20)21(25-15-17-7-3-1-4-8-17)26-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 |
InChI-Schlüssel |
CCRUNYVIZSABGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(C2=CC=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
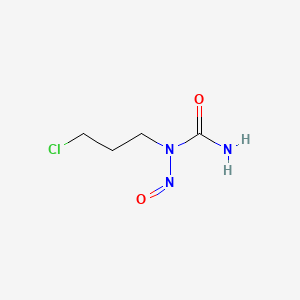
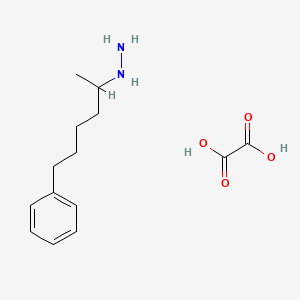
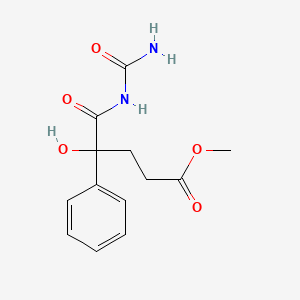

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)


